3-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester
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Overview
Description
3-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H20N2O3. It is a derivative of pyridine and morpholine, featuring a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester typically involves the reaction of pyridine-2-carboxylic acid with morpholine in the presence of a coupling agent, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Pyridine-2-carboxylic acid derivatives: These compounds share the pyridine core and exhibit similar chemical reactivity.
Morpholine derivatives: Compounds containing the morpholine ring, which may have comparable biological activities.
Tert-butyl esters: Esters with the tert-butyl group, known for their stability and resistance to hydrolysis.
Uniqueness: 3-Morpholin-4-yl-pyridine-2-carboxylic acid tert-butyl ester is unique due to the combination of the pyridine, morpholine, and tert-butyl ester functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 3-morpholin-4-ylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)12-11(5-4-6-15-12)16-7-9-18-10-8-16/h4-6H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBBZGRFCQMZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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